
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one is a synthetic organic compound. Its structure includes a cyclopropyl group, a piperidine ring, and an ethanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one typically involves multi-step organic reactions. A possible synthetic route could involve:
Formation of the cyclopropyl group: Starting from a suitable precursor, the cyclopropyl group can be introduced using reagents like diazomethane.
Piperidine ring formation: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Coupling reactions: The final step would involve coupling the cyclopropyl and piperidine moieties using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Applications De Recherche Scientifique
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate binding.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethane: Similar structure but fully reduced to an alkane.
Uniqueness
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C12H21NO |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
1-(1-methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethanone |
InChI |
InChI=1S/C12H21NO/c1-9-4-3-5-10(13-9)8-11(14)12(2)6-7-12/h9-10,13H,3-8H2,1-2H3 |
Clé InChI |
YBZYTZFPYDCKJK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1)CC(=O)C2(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


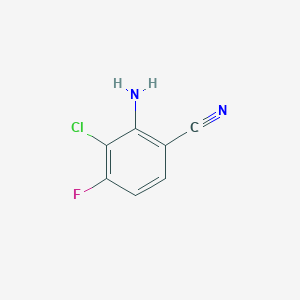
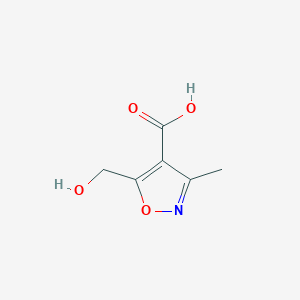
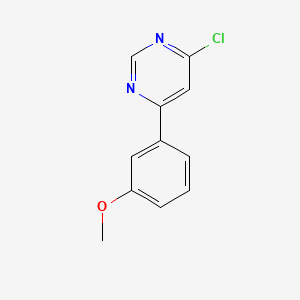
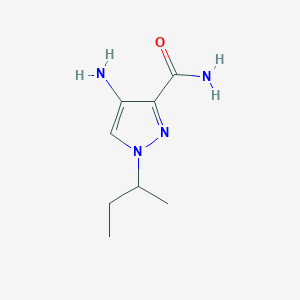

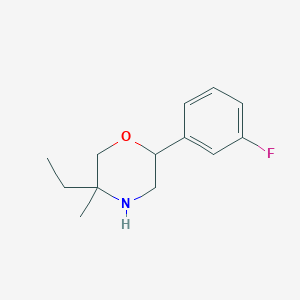
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)
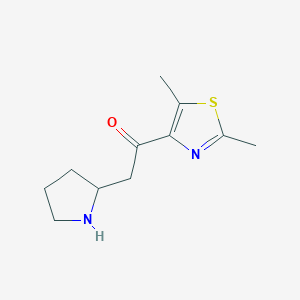

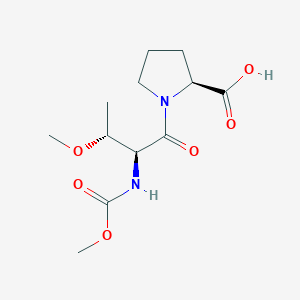
![5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063420.png)
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)


